molecular formula C7H3IN2O2 B14845610 4-Cyano-6-iodopyridine-2-carboxylic acid

4-Cyano-6-iodopyridine-2-carboxylic acid

Cat. No.: B14845610
M. Wt: 274.02 g/mol
InChI Key: DQRCVJGKAXDTMI-UHFFFAOYSA-N
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Description

4-Cyano-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with cyano, iodo, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-iodopyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Cyano-6-iodopyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-6-iodopyridine-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, which could involve binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-6-iodopyridine-2-carboxylic acid is unique due to the presence of both cyano and iodo groups on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C7H3IN2O2

Molecular Weight

274.02 g/mol

IUPAC Name

4-cyano-6-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3IN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12)

InChI Key

DQRCVJGKAXDTMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)C#N

Origin of Product

United States

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